molecular formula C18H11FO3 B11608937 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11608937
M. Wt: 294.3 g/mol
InChI Key: BODHZGQRPOLBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic coumarin derivative characterized by a fused furanocoumarin scaffold. Its core structure includes a 7H-furo[3,2-g]chromen-7-one system substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 5 (Fig. 1).

Properties

Molecular Formula

C18H11FO3

Molecular Weight

294.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H11FO3/c1-10-6-18(20)22-17-8-16-14(7-13(10)17)15(9-21-16)11-2-4-12(19)5-3-11/h2-9H,1H3

InChI Key

BODHZGQRPOLBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts to form chromenone derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences electronic properties, lipophilicity, and biological activity.

Compound Name R Group at Position 3 Molecular Formula Key Properties/Activities Reference
3-(4-Fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 4-Fluorophenyl C₁₈H₁₁FO₃ Potential anticancer activity; moderate lipophilicity due to electron-withdrawing F
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 4-Methoxyphenyl C₁₉H₁₄O₄ Increased electron density from -OCH₃; may enhance π-π stacking but reduce metabolic stability
3-(4-Chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl C₂₀H₁₅ClO₃ Higher lipophilicity (Cl > F); potential for enhanced membrane permeability
Amotosalen (S-59) 2-Aminoethoxymethyl C₁₇H₂₀ClNO₄ Psoralen derivative; binds nucleic acids for phototherapeutic applications

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance stability and modulate receptor binding, while electron-donating groups (e.g., -OCH₃) may improve solubility but reduce target affinity .
  • Halogenated derivatives (F, Cl) are prioritized in drug design for their balance of lipophilicity and metabolic resistance .

Substituent Variations at Position 5 and Other Positions

The methyl group at position 5 and additional substituents influence steric effects and bioactivity.

Compound Name Substituents Beyond Position 3 Molecular Formula Notable Features Reference
This compound Methyl at position 5 C₁₈H₁₁FO₃ Compact structure; ideal for CNS penetration
5-(4-Methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one Methyl at position 9; 4-methylphenyl at position 3 C₂₅H₂₀O₄ Increased hydrophobicity; potential CYP450 inhibition
3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one Phenyl at position 5 C₂₄H₁₆O₄ Extended aromatic system; enhanced π-π interactions
6-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-substituted derivative Piperazinyl-ethyl at position 6 C₂₉H₂₄FN₃O₄ Enhanced kinase inhibition potential via piperazine moiety

Key Observations :

  • Methyl groups (position 5) minimize steric hindrance, favoring target engagement .
  • Bulky substituents (e.g., phenyl at position 5) improve binding affinity but may reduce solubility .
  • Position 6 modifications (e.g., piperazinyl-ethyl) introduce functional groups for selective receptor targeting .

Biological Activity

3-(4-Fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromone family. Its structure incorporates a fluorinated phenyl group and a methyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H13FO
  • Molecular Weight : 294.285 g/mol

The unique structural features of this compound enhance its reactivity and interaction with various biological targets.

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound may selectively inhibit enzymes involved in inflammation and cell proliferation. The presence of the fluorinated phenyl group enhances its binding affinity to target enzymes, influencing various biological pathways.
  • Hydrogen Bonding and π-π Stacking : Interaction studies have shown that the compound can form hydrogen bonds and engage in π-π stacking interactions with biomolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, structures derived from coumarin have been evaluated for their effectiveness against various pathogens. In vitro studies have demonstrated that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapy .

Antioxidant Properties

The antioxidant capacity of furochromone derivatives has been noted in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. The specific antioxidant mechanisms of this compound remain to be fully elucidated but are likely linked to its structural characteristics.

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-oneHydroxy group instead of phenyl groupHydroxy group influences solubility and reactivity
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-oneAdditional substituents and ring systemsComplex structure may affect biological activity
5-methyl-7H-furo[3,2-g]chromen-7-oneMethyl substitution on furochromone coreSimpler structure with different reactivity profile

The distinct combination of fluorinated phenyl groups and the furochromone core in this compound contributes to its unique chemical and biological properties not found in its analogs.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several coumarin derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated promising activity for certain derivatives at concentrations comparable to standard antibiotics like ampicillin .
  • Enzyme Inhibition Studies : Research focusing on tyrosinase inhibition demonstrated that compounds incorporating the 4-fluorophenyl motif exhibited enhanced inhibitory effects compared to non-fluorinated analogs. This suggests that the incorporation of fluorinated groups can significantly improve biological activity through better interaction with enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.